Cas no 86963-38-4 ((s)-1-Phenylethanesulfonic acid)

(s)-1-Phenylethanesulfonic acid structure
86963-38-4 structure
Nome del prodotto:(s)-1-Phenylethanesulfonic acid
Numero CAS:86963-38-4
MF:C8H10O3S
MW:186.228201389313
CID:2950972

(s)-1-Phenylethanesulfonic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (-)-1-Phenylethanesulfonic acid
    • (s)-1-phenylethanesulfonic acid
    • (1S)-1-phenylethanesulfonic acid
    • [S,(?)]-1-Phenylethanesulfonic acid
    • (αS)-α-Methylbenzenemethanesulfonic acid (ACI)
    • Benzenemethanesulfonic acid, α-methyl-, (S)- (ZCI)
    • (S)-(-)-1-Phenylethanesulfonic acid
    • (s)-1-Phenylethanesulfonic acid
    • Inchi: 1S/C8H10O3S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,10,11)/t7-/m0/s1
    • Chiave InChI: COFMBBYARPOGBA-ZETCQYMHSA-N
    • Sorrisi: [C@@H](C1C=CC=CC=1)(C)S(O)(=O)=O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 221
  • XLogP3: 1
  • Superficie polare topologica: 62.8

Proprietà sperimentali

  • Densità: 1.315±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Leggermente solubile (9,5 g/l) (25°C),

(s)-1-Phenylethanesulfonic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2083614-1g
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86963-38-4
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¥4999.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2083614-5g
(αS)-α-Methylbenzenemethanesulfonic acid
86963-38-4
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2083614-250mg
(αS)-α-Methylbenzenemethanesulfonic acid
86963-38-4
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¥2499.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2083614-100mg
(αS)-α-Methylbenzenemethanesulfonic acid
86963-38-4
100mg
¥1300.00 2024-04-27

(s)-1-Phenylethanesulfonic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1S)-1-[(S)-[2-(Dicyclohexylphosphino)phenyl]methylphosphino]-2-[(1S)-1-(dimethy… Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Trifluoromethanesulfonic acid Solvents: Tetrahydrofuran ;  2 min, rt
1.3 Reagents: Hydrogen ;  12 h, 30 atm, 25 °C
Riferimento
Rh/Wudaphos-Catalyzed Asymmetric Hydrogenation of Sodium α-Arylethenylsulfonates: A Method To Access Chiral α-Arylethylsulfonic Acids
Yin, Xuguang; et al, Organic Letters, 2017, 19(10), 2678-2681

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Toluene ;  overnight, 40 °C
1.3 Reagents: Sodium iodide Solvents: Acetone ;  rt; 1 h, rt
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1S)-1-[(S)-[2-(Dicyclohexylphosphino)phenyl]methylphosphino]-2-[(1S)-1-(dimethy… Solvents: Tetrahydrofuran ;  30 min, rt
2.2 Reagents: Trifluoromethanesulfonic acid Solvents: Tetrahydrofuran ;  2 min, rt
2.3 Reagents: Hydrogen ;  12 h, 30 atm, 25 °C
Riferimento
Rh/Wudaphos-Catalyzed Asymmetric Hydrogenation of Sodium α-Arylethenylsulfonates: A Method To Access Chiral α-Arylethylsulfonic Acids
Yin, Xuguang; et al, Organic Letters, 2017, 19(10), 2678-2681

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  < 32 °C
1.2 Reagents: Dimethyl sulfide ;  0 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  heated; overnight, rt
3.1 Solvents: Water ;  60 °C
3.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Riferimento
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Catalysts: (3aS)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Tetrahydrofuran
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
3.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water
Riferimento
Enantioselective routes to chiral benzylic thiols, sulfinic esters and sulfonic acids illustrated by the 1-phenylethyl series
Corey, E. J.; et al, Tetrahedron Letters, 1992, 33(29), 4099-102

Synthetic Routes 5

Condizioni di reazione
Riferimento
Efficient preparation of D-aspartic acid β-methyl ester as an aspoxicillin material by optical resolution, epimerization, and asymmetric transformation
Yoshioka, Ryuzo; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(4), 883-6

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, pH 10, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
3.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  < 32 °C
3.2 Reagents: Dimethyl sulfide ;  0 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ;  heated; overnight, rt
5.1 Solvents: Water ;  60 °C
5.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Riferimento
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water
Riferimento
Enantioselective routes to chiral benzylic thiols, sulfinic esters and sulfonic acids illustrated by the 1-phenylethyl series
Corey, E. J.; et al, Tetrahedron Letters, 1992, 33(29), 4099-102

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, pH 10, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
2.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  < 32 °C
2.2 Reagents: Dimethyl sulfide ;  0 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  heated; overnight, rt
4.1 Solvents: Water ;  60 °C
4.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Riferimento
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

Synthetic Routes 9

Condizioni di reazione
Riferimento
Efficient preparation of D-aspartic acid β-methyl ester as an aspoxicillin material by optical resolution, epimerization, and asymmetric transformation
Yoshioka, Ryuzo; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(4), 883-6

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated; overnight, rt
2.1 Solvents: Water ;  60 °C
2.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Riferimento
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Water ;  60 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Riferimento
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water
Riferimento
Enantioselective routes to chiral benzylic thiols, sulfinic esters and sulfonic acids illustrated by the 1-phenylethyl series
Corey, E. J.; et al, Tetrahedron Letters, 1992, 33(29), 4099-102

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sulfuric acid
2.1 -
3.1 -
Riferimento
Efficient preparation of D-aspartic acid β-methyl ester as an aspoxicillin material by optical resolution, epimerization, and asymmetric transformation
Yoshioka, Ryuzo; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(4), 883-6

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 - 10 °C; overnight, rt
1.2 Reagents: Water ;  15 min, rt
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, reflux
3.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, pH 10, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  < 32 °C
4.2 Reagents: Dimethyl sulfide ;  0 °C
5.1 Reagents: Hydrochloric acid Solvents: Water ;  heated; overnight, rt
6.1 Solvents: Water ;  60 °C
6.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Riferimento
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

(s)-1-Phenylethanesulfonic acid Raw materials

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